tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate: is an organic compound with the molecular formula C17H26N2O3. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxybenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that the compound may have bactericidal properties, indicating potential targets within bacterial cells .
Mode of Action
It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This suggests a mechanism of action involving the dissipation of the bacterial membrane potential .
Biochemical Pathways
The compound’s potential to depolarize the bacterial cytoplasmic membrane suggests it may interfere with essential bacterial processes such as nutrient uptake, waste removal, and maintenance of cell structure .
Result of Action
Tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . This suggests that the compound’s action results in the death of these bacterial cells .
Action Environment
Like many other compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinone derivatives.
Reduction: The compound can be reduced at the piperidine ring, leading to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
Comparison: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is unique due to the presence of the hydroxybenzyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, the hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as an enzyme inhibitor or receptor antagonist.
Properties
IUPAC Name |
tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQYWKIIJWRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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